5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one features a pyrrol-2-one core substituted with:
- A 4-chlorophenyl group at position 5, contributing electron-withdrawing effects.
- A 4-methylbenzoyl moiety at position 4, influencing lipophilicity.
- A 2-(dimethylamino)ethyl chain at position 1, enhancing solubility via tertiary amine functionality.
- A 3-hydroxy group, enabling hydrogen bonding and affecting reactivity.
Below, its physicochemical and synthetic properties are compared to structurally related analogues.
Properties
Molecular Formula |
C22H23ClN2O3 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23ClN2O3/c1-14-4-6-16(7-5-14)20(26)18-19(15-8-10-17(23)11-9-15)25(13-12-24(2)3)22(28)21(18)27/h4-11,19,26H,12-13H2,1-3H3/b20-18+ |
InChI Key |
FXOWEBIYZDYCTR-CZIZESTLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the chlorophenyl, dimethylaminoethyl, hydroxy, and methylbenzoyl groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aryl Group
Compound 20 ()
- Structure : 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-pyrrol-2-one.
- Key Differences: 4-tert-butylphenyl replaces 4-chlorophenyl. 2-hydroxypropyl replaces dimethylaminoethyl.
- Properties :
Compound 21 ()
- Structure: 5-(4-dimethylaminophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-pyrrol-2-one.
- Key Differences: 4-dimethylaminophenyl introduces electron-donating effects vs. chloro.
- Synthesis : Similar to Compound 20 but with reduced yield (exact value unspecified), suggesting sensitivity to electron-rich aryl groups .
Compound 15m ()
- Structure: 5-(4-aminophenyl)-5-(4-chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one.
- Key Differences: Dual aryl substituents (4-chlorophenyl and 4-aminophenyl). Lacks the benzoyl and aminoethyl groups.
- Properties: Melting Point: 209–211.9°C (lower than Compound 20, possibly due to amino group’s polarity disrupting packing). Yield: 46%, indicating challenges in introducing multiple aryl groups .
Variations in the Aminoalkyl Side Chain
Compound in
- Structure: 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one.
- Key Differences: Diethylaminoethyl replaces dimethylaminoethyl (longer alkyl chain). 4-methoxy-2-methylbenzoyl replaces 4-methylbenzoyl.
- Implications: Increased lipophilicity from diethylamino and methoxy groups. No yield or melting point data provided, but steric effects may slow synthesis .
Positional Isomerism and Benzoyl Modifications
Compound in
- Structure : 5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one.
- Key Differences: 3-chlorophenyl vs. 4-chlorophenyl (alters electronic distribution). 4-methoxybenzoyl introduces methoxy group (electron-donating). Isoxazolyl substituent replaces aminoethyl chain.
- Implications :
- Meta-substitution may reduce steric hindrance compared to para-substituted analogues.
- Methoxy group could enhance solubility but reduce metabolic stability .
Biological Activity
The compound 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule belonging to the pyrrolidinone family. Its unique structure, characterized by various functional groups, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.9 g/mol. The IUPAC name is:
Structural Features
| Feature | Description |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and biological activity |
| Dimethylaminoethyl Side Chain | Potential for interaction with neurotransmitter systems |
| Hydroxy Group | May contribute to hydrogen bonding interactions |
| Benzoyl Group | Involved in various chemical reactions and stability |
Pharmacological Properties
The biological activity of this compound has not been fully characterized; however, preliminary studies suggest several potential pharmacological properties:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity.
- Anticancer Potential : Studies have shown that derivatives of pyrrolidinones can inhibit cancer cell proliferation. This compound's structural features may enable it to act on specific cancer pathways.
- Neuroactive Effects : The presence of the dimethylamino group suggests potential neuroactive properties, possibly modulating neurotransmitter systems.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, possible mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways.
Case Studies and Research Findings
Recent studies have explored the biological activities of similar compounds, providing insights into potential applications for this compound.
- Antiviral Activity : A study demonstrated that certain pyrrolidinone derivatives showed significant antiviral activity against Tobacco Mosaic Virus (TMV), indicating that structurally related compounds could have similar effects .
- Anticancer Screening : A screening of drug libraries identified novel anticancer compounds with structural similarities to this pyrrolidinone derivative, highlighting its potential as a lead compound for further development .
Comparison with Similar Compounds
Comparative analysis with structurally similar compounds can provide insights into the unique biological properties of this compound.
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy | Similar core structure with bromine substitution | Potentially different biological activity due to halogen variation |
| 5-(4-fluorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy | Fluorine instead of chlorine | Enhanced metabolic stability compared to chlorine analogs |
| 5-(phenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy | Lacks halogen substitution | May exhibit different pharmacological profiles due to absence of electron-withdrawing groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
